

what is 6-Azido-d-lysine

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An In-Depth Technical Guide to **6-Azido-d-lysine** for Researchers and Drug Development Professionals

Introduction

6-Azido-d-lysine is a chemically modified, unnatural amino acid that serves as a powerful tool in chemical biology and drug development. As an analog of the essential amino acid L-lysine, its D-isoform can be incorporated into proteins and other biological molecules. The key feature of **6-Azido-d-lysine** is the presence of an azide (-N3) group in place of the epsilon-amino group of lysine. This azide moiety is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo specific, highly efficient reactions with exogenously supplied partners. This property makes it invaluable for a wide range of applications, including protein labeling, tracking, and the development of targeted therapeutics like antibody-drug conjugates.[1][2][3]

This guide provides a comprehensive overview of **6-Azido-d-lysine**, including its chemical properties, key applications, detailed experimental protocols, and the underlying biochemical pathways.

Core Properties of 6-Azido-d-lysine

A clear understanding of the physicochemical properties of **6-Azido-d-lysine** is essential for its effective use in experimental design. The following table summarizes its key characteristics.



Property	Value
Molecular Formula	C6H12N4O2
Molecular Weight	172.19 g/mol
CAS Number	1418009-93-4 (free acid), 2098497-01-7 (hydrochloride salt)
Appearance	White crystalline powder[4]
Purity	≥98% (HPLC)[4]
Storage Conditions	2-8 °C, dry[4]
Synonyms	(R)-2-Amino-6-azidohexanoic acid, N-epsilon- Azido-D-lysine[4]

Key Applications in Research and Development

The bioorthogonal azide group of **6-Azido-d-lysine** enables its use in a variety of powerful techniques, primarily centered around "click chemistry."

Metabolic Labeling

6-Azido-d-lysine can be introduced into cellular systems, where it is incorporated into newly synthesized proteins by the cell's own translational machinery. This process, known as metabolic labeling, effectively installs a chemical handle (the azide group) into proteins, allowing for their subsequent detection and analysis. This technique is particularly useful for monitoring de novo protein synthesis and for identifying specific proteins in complex biological samples.[4]

Click Chemistry: A Bioorthogonal Ligation Tool

The azide group of incorporated **6-Azido-d-lysine** can be specifically reacted with molecules containing a complementary alkyne group in a highly efficient and selective reaction known as click chemistry. This allows for the attachment of various probes, such as fluorophores for imaging or biotin for purification and identification. There are two main types of click chemistry reactions used with **6-Azido-d-lysine**:



- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage between the azide and a terminal alkyne.[5][6] However, the copper catalyst can be toxic to living cells, so this method is often used with cell lysates or in fixed cells.[7]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide.[5][6] The absence of a toxic catalyst makes SPAAC ideal for applications in living cells and organisms.[7]

The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the preferred method for live-cell imaging and in vivo studies.

Proteomics and Drug Development

In proteomics, **6-Azido-d-lysine** is used to identify and quantify newly synthesized proteins or to study post-translational modifications.[8][9][10] By incorporating this unnatural amino acid and subsequently using click chemistry to attach an affinity tag like biotin, researchers can isolate and identify labeled proteins using mass spectrometry.[8]

In drug development, **6-Azido-d-lysine** is a valuable tool for creating antibody-drug conjugates (ADCs). By incorporating the amino acid into a specific site on an antibody, a potent cytotoxic drug can be attached via click chemistry. This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio, which is a significant advantage over traditional, non-specific conjugation methods.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with 6-Azidod-lysine and Detection via SPAAC

This protocol details a method for metabolically labeling the peptidoglycan of bacteria with **6-Azido-d-lysine** and subsequently detecting the labeled bacteria using a fluorescent probe via strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:



- 6-Azido-d-lysine hydrochloride[6]
- Bacterial culture (e.g., Lactobacillus paracasei)[5][6]
- Appropriate bacterial culture medium[5][6]
- Phosphate-buffered saline (PBS)
- DBCO-sulfo-Cy5 (or other strained alkyne-fluorophore conjugate)[5]
- Centrifuge

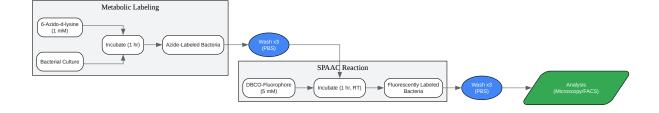
Procedure:

- · Metabolic Labeling:
 - Prepare a 1 M stock solution of 6-Azido-d-lysine hydrochloride in sterile water.
 - In a sterile microcentrifuge tube, add 1 μL of the 1 M 6-Azido-d-lysine stock solution to 1
 mL of the bacterial culture medium to achieve a final concentration of 1 mM.[5][6]
 - Inoculate the medium with the bacteria and incubate for 1 hour under appropriate growth conditions.[5][6]
- Cell Harvesting and Washing:
 - Collect the labeled bacteria by centrifugation at 3000 x g for 2 minutes.[5][6]
 - Discard the supernatant and resuspend the bacterial pellet in 1 mL of PBS.
 - Repeat the centrifugation and washing steps two more times for a total of three washes with PBS.[5][6]
- Click Chemistry Reaction (SPAAC):
 - Prepare a 5 mM solution of DBCO-sulfo-Cy5 in PBS.[5]
 - Resuspend the washed bacterial pellet in the DBCO-sulfo-Cy5 solution.



- Incubate the reaction mixture for 1 hour at room temperature with gentle agitation (e.g., 100 rpm).[5]
- Final Washing and Analysis:
 - Harvest the fluorescently labeled bacteria by centrifugation at 3000 x g for 2 minutes.
 - Wash the bacteria three times with PBS to remove any unreacted fluorescent probe.[5]
 - The labeled bacteria are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Visualizing Experimental Workflows Metabolic Labeling and SPAAC Detection Workflow

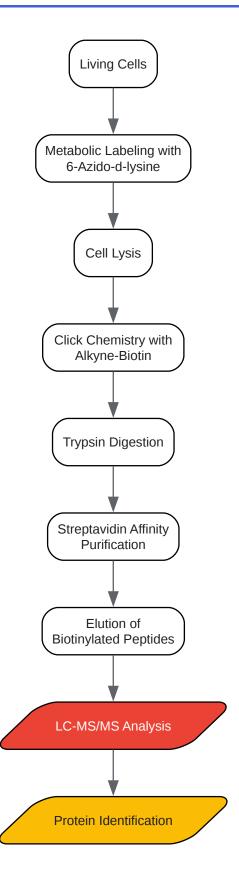


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Caption: Workflow for metabolic labeling of bacteria and SPAAC detection.

General Proteomic Analysis Workflow using 6-Azido-dlysine





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Caption: Workflow for proteomic analysis using 6-Azido-d-lysine.



Synthesis of 6-Azido-d-lysine

While commercially available, understanding the synthesis of **6-Azido-d-lysine** can be valuable for specialized applications. The synthesis typically involves the protection of the amino and carboxyl groups of D-lysine, followed by the conversion of the epsilon-amino group to an azide, and subsequent deprotection. One common strategy employs orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the alpha-amino group and a copper complex to facilitate the specific modification of the epsilon-amino group.[2] The epsilon-amino group is then converted to an azide via a diazo transfer reaction.[11] The final step involves the removal of the protecting groups to yield the desired product.

Conclusion

6-Azido-d-lysine is a versatile and powerful tool for chemical biologists, researchers, and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via highly specific and efficient click chemistry reactions opens up a wide array of applications, from fundamental studies of protein synthesis and function to the development of next-generation targeted therapeutics.[2][3][12] The protocols and workflows described in this guide provide a solid foundation for the successful implementation of **6-Azido-d-lysine** in a variety of research and development settings.

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